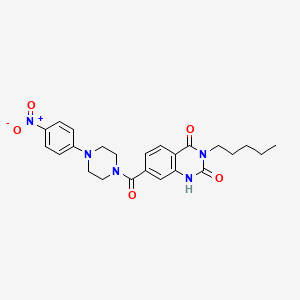

7-(4-(4-nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

説明

7-(4-(4-Nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a pentyl chain at position 3 and a 4-nitrophenyl-substituted piperazine moiety linked via a carbonyl group at position 5. Quinazoline-diones are known for their structural versatility in medicinal chemistry, particularly in targeting enzymes like poly(ADP-ribose) polymerase (PARP) and kinases . This compound’s synthesis typically involves coupling a piperazine intermediate with a quinazoline-dione scaffold, as seen in analogous preparations .

特性

IUPAC Name |

7-[4-(4-nitrophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5/c1-2-3-4-11-28-23(31)20-10-5-17(16-21(20)25-24(28)32)22(30)27-14-12-26(13-15-27)18-6-8-19(9-7-18)29(33)34/h5-10,16H,2-4,11-15H2,1H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRQYXHTBYGMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-(4-(4-Nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a compound of considerable interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-nitrophenyl)piperazine with a suitable quinazoline derivative. The process may include several steps such as acylation and cyclization, which are critical for achieving the desired molecular structure. The purity of the synthesized compounds is often confirmed through High-Performance Liquid Chromatography (HPLC) methods.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The presence of the piperazine moiety in 7-(4-(4-nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione enhances its interaction with biological targets involved in cancer cell proliferation.

- Mechanism of Action : The compound may inhibit specific kinases or interfere with signaling pathways crucial for tumor growth. For instance, studies have shown that similar quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Piperazine derivatives are known to exhibit antibacterial and antifungal activities.

- Case Study : A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The nitrophenyl group is believed to contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic processes.

Neuropharmacological Effects

Given the structural features of 7-(4-(4-nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione, there is potential for neuropharmacological applications. Piperazine derivatives have been studied for their effects on serotonin and dopamine receptors.

- Research Findings : Compounds similar to this one have shown promise in modulating neurotransmitter systems, which may lead to applications in treating psychiatric disorders .

Data Tables

類似化合物との比較

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit structural diversity, primarily through substitutions on the quinazoline core and the piperazine-carbonyl side chain. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Electron-Withdrawing Groups : The nitro group in the target compound may improve binding to PARP’s NAD+ binding pocket compared to electron-donating groups like trifluoromethyl in Analog 1 .

Synthesis Efficiency : Analog 2 achieves a 55.6% yield via a four-step process, suggesting that the target compound’s synthesis could benefit from similar optimized protocols .

Activity Trade-offs : While the target compound lacks direct biological data, Analog 2’s pyrimidinyl-piperazine group demonstrates potent PARP inhibition, highlighting the importance of heterocyclic moieties in activity .

Research Implications and Limitations

- Structural Optimization : Replacing the nitro group with pyrimidinyl (as in Analog 2) or trifluoromethyl (as in Analog 1) could balance potency and solubility .

- Data Gaps: No explicit IC₅₀ values or pharmacokinetic data are available for the target compound, limiting direct comparisons with clinical candidates like Senaparib (PARP inhibitor) .

- Synthetic Challenges : The nitro group’s instability under reducing conditions may complicate large-scale synthesis, necessitating alternative routes .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。